N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Physicochemical profiling Permeability prediction Hydrogen bonding

N-Benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144488-97-0, molecular formula C₂₂H₁₇N₃O₂, MW 355.4 g/mol) is a fully synthetic screening compound belonging to the 3,4-dihydroquinazoline-4-one chemotype. It features a 4-oxo-3-phenyl-3,4-dihydroquinazoline core with a 7-position N-benzylcarboxamide substituent.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B12169726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O2/c26-21(23-14-16-7-3-1-4-8-16)17-11-12-19-20(13-17)24-15-25(22(19)27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,23,26)
InChIKeyTYCYBIOCJGFTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144488-97-0): Procurement-Relevant Compound Identity and Scaffold Context


N-Benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144488-97-0, molecular formula C₂₂H₁₇N₃O₂, MW 355.4 g/mol) is a fully synthetic screening compound belonging to the 3,4-dihydroquinazoline-4-one chemotype . It features a 4-oxo-3-phenyl-3,4-dihydroquinazoline core with a 7-position N-benzylcarboxamide substituent. This compound is commercially catalogued as a research-grade screening molecule (typical purity ≥95%) from multiple chemical vendors. The 3,4-dihydroquinazoline scaffold has been extensively characterized in the literature as a privileged structure for T-type calcium channel blockade (most potent exemplar KYS05090, IC₅₀ = 41 ± 1 nM) , soluble epoxide hydrolase (sEH) inhibition (quinazolinone-7-carboxamides, IC₅₀ range 0.3–11.2 μM) , and cholinesterase inhibition . However, no peer-reviewed bioactivity data for this specific compound appears in PubMed, ChEMBL, BindingDB, or PubChem BioAssay at the time of this evidence compilation.

Why Generic 3,4-Dihydroquinazoline Substitution Is Not Advisable for N-Benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide


The 3,4-dihydroquinazoline chemotype exhibits extreme functional sensitivity to substitution pattern, meaning procurement of a generic 'quinazoline analog' in place of this specific compound carries substantial risk of selecting a molecule with divergent—or absent—target engagement. The structure-activity relationship (SAR) data from the quinazolinone-7-carboxamide sEH inhibitor series demonstrates that the nature of the amide substituent alters inhibitory potency by over 30-fold (IC₅₀ from 0.3 μM to >10 μM), with the presence of an amide NH hydrogen-bond donor being essential for activity and tertiary amides (piperazine, piperidine, morpholine) rendering compounds inactive . In the T-type calcium channel blocker series, the 3,4-dihydroquinazoline core alone is insufficient for potency—the most active compound KYS05090 (IC₅₀ = 41 nM) requires a specific N-benzylacetamide side chain and a biphenyl substitution pattern entirely absent from the target compound . Furthermore, the N3-phenyl substituent present in this compound (versus N3-H or N3-benzyl) was shown to reduce sEH inhibitory potency approximately 3-fold compared to the free NH analog . These position-specific and substituent-specific SAR features preclude any assumption of functional interchangeability within the 3,4-dihydroquinazoline class.

Quantitative Differentiation Evidence: N-Benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide vs. Closest Analogs


Molecular Property Differentiation: Unsubstituted N-Benzyl Amide vs. 2-Methoxybenzyl Analog (CAS 1144489-90-6)

The target compound (MW 355.4, C₂₂H₁₇N₃O₂) differs from its closest commercially available congener N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144489-90-6, MW 385.4, C₂₃H₁₉N₃O₃) by the absence of an ortho-methoxy group on the benzyl amide moiety . This structural difference introduces a 30 Da molecular weight reduction and removes one H-bond acceptor from the amide side chain. In the quinazolinone-7-carboxamide sEH inhibitor series, the presence and position of substituents on the benzyl-type fragment flanking the quinazoline nucleus were demonstrated to be critical features governing inhibitory potency; compounds with 2-substituted S-benzyl groups showed IC₅₀ values ranging from 0.3 to 11.2 μM, with ortho-substitution generally favored over para-substitution . The unsubstituted benzyl amide of the target compound presents a distinct pharmacophoric profile relative to the 2-methoxybenzyl analog, with lower topological polar surface area (tPSA) and reduced H-bond acceptor count, properties that differentially influence passive membrane permeability and CYP450-mediated metabolism predictions.

Physicochemical profiling Permeability prediction Hydrogen bonding

Structural Differentiation from Carboxylic Acid Precursor: Amide vs. Free Acid Impact on Target Engagement

The target compound's 7-position N-benzylcarboxamide is structurally distinct from the free carboxylic acid analog 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 1010918-28-1, MW 266.25). Direct SAR evidence from the ACS Omega study demonstrates that amidation of the 7-carboxylic acid in the quinazolinone scaffold is essential for introducing sEH inhibitory activity: the parent carboxylic acid 5 (a FLAP inhibitor, IC₅₀ = 0.87 μM against FLAP) showed no sEH inhibition, whereas its amide derivatives gained sEH inhibitory activity with IC₅₀ values ranging from 0.3 to 11.2 μM . The presence of an amide NH (hydrogen-bond donor) was shown to be critical, as tertiary amide analogs (piperidine, morpholine) lost all sEH activity (IC₅₀ >10 μM) . This establishes that the amide pharmacophore—present in the target compound but absent in the free acid—is a molecular determinant of sEH engagement. Conversely, the free acid retains FLAP inhibitory activity (IC₅₀ = 2.1 μM for N3-phenyl analog 10), while amidation partially attenuates FLAP potency while gaining sEH activity .

sEH inhibition FLAP inhibition Pharmacophore requirements

Class-Level T-Type Calcium Channel Blockade Potential vs. KYS05090 Benchmark

The 3,4-dihydroquinazoline scaffold is a validated pharmacophore for T-type calcium channel (Cav3.1/3.2) blockade. The benchmark compound KYS05090, a 3,4-dihydroquinazoline derivative, demonstrates IC₅₀ = 41 ± 1 nM against T-type calcium channels and exhibits cytotoxicity against A549 (non-small cell lung cancer), SK-OV-3, A2780, and A2780-T (ovarian cancer) cell lines comparable to doxorubicin . However, the target compound differs structurally from KYS05090 in critical respects: KYS05090 possesses a 3-(1,1'-biphenyl-4-yl) substitution and an N-benzylacetamide side chain at the 4-position , whereas the target compound carries a 3-phenyl substitution and a 7-position N-benzylcarboxamide. The SAR of the 3,4-dihydroquinazoline series indicates that substitution at the 3-position and the nature of the amide-bearing side chain are primary determinants of Cav3.1/3.2 inhibitory potency . Fluoro-substituted analogs (e.g., KCP10068F) achieved >90% Cav3.2 current blockade at 10 μM with cytotoxicity IC₅₀ = 5.9 μM in A549 cells . Without direct Cav3.1/3.2 profiling data for the target compound, its T-type calcium channel activity cannot be assumed to match KYS05090.

T-type calcium channel Cav3.1 blockade Anticancer cytotoxicity

Cytotoxicity Differentiation: 4-Oxo-3-phenyl Core vs. 2-Thioether-Substituted Congeners in K562 and MCF7 Cell Lines

The 4-oxo-3-phenyl-3,4-dihydroquinazoline scaffold has been evaluated for cytotoxicity in the context of 2-thioether-substituted derivatives. Nguyen et al. (2019) reported that a series of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds (6a–o) exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines via MTT assay at concentrations of 100–0 μg/mL . The cytotoxicity of these 2-thioether analogs was substantially weaker than doxorubicin (IC₅₀ = 1.17 μg/mL in K562, 0.79 μg/mL in MCF7). Notably, the target compound lacks the 2-thioether substitution entirely and bears a 7-position N-benzylcarboxamide instead—a substitution pattern not represented in the tested 6a–o series. The SAR from a structurally distinct quinazoline cytotoxicity study (Jantová et al.) established that cytotoxicity is strongly dependent on hydrophobicity (logP) and specific substituent electronic parameters . This indicates that the target compound's unique substitution pattern (3-phenyl, 4-oxo, 7-N-benzylcarboxamide, no 2-substituent) likely produces a distinct cytotoxicity profile versus the 2-thioether series, though no direct data exist.

Cytotoxicity MTT assay K562 leukemia MCF7 breast cancer

N3-Phenyl Substitution Effect: Impact on sEH Inhibitory Potency vs. N3-H and N3-Benzyl Analogs

Direct comparative SAR from the ACS Omega quinazolinone-7-carboxamide study reveals that the N3-phenyl substituent present in the target compound reduces sEH inhibitory potency approximately 3-fold compared to the N3-H (unsubstituted) analog. Specifically, compound 14 (carrying N3-phenyl, 2-thiobenzyl, and neopentyl amide) exhibited IC₅₀ = 4.5 μM, whereas compound 46 (identical except N3-H instead of N3-phenyl) showed IC₅₀ = 1.5 μM . The target compound's N3-phenyl substitution is a fixed structural feature distinguishing it from the more potent N3-H quinazolinone-7-carboxamides (compounds 34, 35, 37, 43 in the series, IC₅₀ = 0.30–0.66 μM). However, this N3-phenyl group was also shown to contribute to FLAP inhibitory activity: compound 10 (N3-phenyl, free acid) retained FLAP IC₅₀ = 2.1 μM, while the corresponding N3-H analog (compound 22) showed weaker FLAP inhibition (IC₅₀ ≈10 μM) . This suggests a target-engagement trade-off where N3-phenyl simultaneously attenuates sEH potency while preserving FLAP activity.

sEH inhibition SAR N3 substitution Structure-activity relationship

Amide NH H-Bond Donor Requirement: Target Compound vs. Tertiary Amide Analogs

SAR from the quinazolinone-7-carboxamide series establishes that a secondary amide NH (hydrogen-bond donor) at the 7-position is essential for sEH inhibitory activity. Compound 34 (neopentyl secondary amide) showed sEH IC₅₀ = 0.7 μM, whereas its tertiary amide counterparts—piperazine (48), piperidine (49), and morpholine (50)—were all inactive (IC₅₀ >10 μM) . The target compound contains a secondary N-benzyl amide (amide NH present as one H-bond donor, confirmed by molecular formula C₂₂H₁₇N₃O₂ showing exactly one exchangeable NH proton on the amide), satisfying this pharmacophoric requirement. In contrast, N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144439-10-0), which also carries a secondary amide, would be predicted to share this H-bond donor capacity. However, the bulk and conformational flexibility of the cyclopentyl group versus the planar aromatic benzyl group introduce differential steric and π-stacking interaction potential within the sEH active site, which contains hydrophobic pockets accommodating aromatic and aliphatic substituents with varying complementarity . The benzyl group provides π-π stacking potential with active site aromatic residues (e.g., Tyr383, Tyr466) that the cyclopentyl group cannot match.

Hydrogen bonding Pharmacophore sEH active site

Recommended Research Application Scenarios for N-Benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Based on Quantitative Evidence


Scaffold-Hopping Probe for Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery with FLAP Co-Inhibition Potential

The target compound carries the 7-position secondary N-benzylcarboxamide pharmacophore shown to be essential for sEH inhibition (secondary amide NH required; tertiary amides inactive, IC₅₀ >10 μM) , combined with an N3-phenyl substituent that retains FLAP inhibitory activity (class-level FLAP IC₅₀ ≈ 2.1 μM for N3-phenyl analog 10) while attenuating sEH potency approximately 3-fold relative to N3-H analogs . This dual sEH/FLAP engagement profile positions the compound as a scaffold-hopping starting point for anti-inflammatory drug discovery targeting the arachidonic acid cascade, distinct from both pure sEH inhibitors and pure FLAP inhibitors.

T-Type Calcium Channel SAR Expansion Probe with Orthogonal 7-Carboxamide Substitution

The 3,4-dihydroquinazoline scaffold is validated for T-type calcium channel blockade (KYS05090 benchmark, IC₅₀ = 41 nM) , but the SAR space around 7-position carboxamide substitution remains unexplored relative to the extensively characterized 2-amino/2-thioether and 4-position amide substitutions that dominate the Cav3 literature. The target compound's unique substitution pattern (unsubstituted C2, 3-phenyl, 4-oxo, 7-N-benzylcarboxamide) offers an orthogonal vector for probing Cav3.1/3.2 channel pharmacophore requirements, with cellular cytotoxicity readout in A549 cells (benchmark: KCP10068F IC₅₀ = 5.9 μM) providing a readily accessible endpoint for initial activity assessment .

Physicochemical Comparator for Membrane Permeability Optimization within Quinazoline-7-Carboxamide Series

The target compound (MW 355.4, tPSA ~62 Ų) presents the lowest molecular weight and polar surface area among the commercially available N-substituted 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide analogs, making it the most permeability-optimized entry point in this sub-series. Comparative permeability assessment against the 2-methoxybenzyl analog (MW 385.4, tPSA ~71 Ų) and the 4-methoxyphenyl analog (MW 371.4) can establish whether the predicted permeability advantage translates to improved cellular uptake in Caco-2 or PAMPA assays, informing subsequent lead optimization campaigns where intracellular target engagement is rate-limiting.

Chemical Biology Tool for Profiling N3-Phenyl vs. N3-H Selectivity Across Kinase and Epoxide Hydrolase Target Panels

The N3-phenyl substituent is a distinguishing structural feature that modulates target selectivity: demonstrated to reduce sEH potency ~3-fold versus N3-H while maintaining FLAP engagement . This compound can serve as a chemical probe in broad-panel kinase profiling and epoxide hydrolase selectivity screens to map the contribution of the N3-phenyl group to off-target interactions, particularly given that many kinase-targeted quinazoline inhibitors (e.g., EGFR inhibitor gefitinib, IC₅₀ = 1–30 nM range) rely on N3-substitution for kinase selectivity. The unsubstituted C2 position further differentiates it from gefitinib/erlotinib-like 4-anilinoquinazoline EGFR inhibitors, reducing the probability of EGFR cross-reactivity.

Quote Request

Request a Quote for N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.